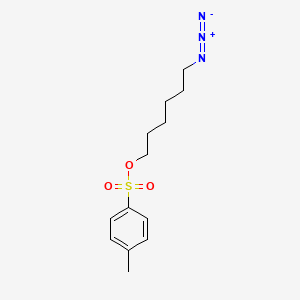

Toluene-4-sulfonic acid 6-azido-hexyl ester

Descripción

Strategic Significance as a Bifunctional Molecular Scaffold

The strategic value of Toluene-4-sulfonic acid 6-azido-hexyl ester lies in its capacity to act as a molecular bridge, connecting two different molecules or moieties in a controlled and sequential manner. The azide (B81097) group allows for its attachment to alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. organic-chemistry.org Simultaneously, the tosylate group can be displaced by a wide range of nucleophiles, enabling the introduction of another functional group or linkage to a different substrate. This "two-faced" reactivity allows for the construction of complex bioconjugates, functionalized polymers, and intricate molecular assemblies that would be challenging to synthesize through other methods.

The hexyl spacer provides flexibility and spatial separation between the two reactive ends, which can be crucial in minimizing steric hindrance and allowing each functional group to react independently. This modular design is a key feature that contributes to its widespread utility.

Position within Bioorthogonal Ligation Chemistry

Bioorthogonal ligation chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of Toluene-4-sulfonic acid 6-azido-hexyl ester is a quintessential bioorthogonal handle. It is essentially absent in biological systems and exhibits exquisite reactivity towards specific partners, most notably alkynes. organic-chemistry.org

The CuAAC reaction, for which this compound is an excellent substrate, is a prime example of a bioorthogonal ligation. Its high efficiency, mild reaction conditions (often proceeding in aqueous environments), and the inertness of the resulting triazole linkage make it ideal for labeling and modifying biomolecules in complex biological milieu. organic-chemistry.org Therefore, Toluene-4-sulfonic acid 6-azido-hexyl ester serves as a critical reagent for introducing an azide functionality onto a molecule of interest, which can then be selectively tagged with an alkyne-modified probe for applications in imaging, proteomics, and drug delivery.

Historical Trajectory and Evolving Paradigms of Research Utility

The development and application of Toluene-4-sulfonic acid 6-azido-hexyl ester are intrinsically linked to the evolution of bioorthogonal chemistry and the "click chemistry" concept, introduced by K. Barry Sharpless in the early 2000s. The need for reliable and efficient methods to construct complex molecular architectures spurred the development of bifunctional linkers.

Initially, the focus was on creating simple and robust connections. The discovery of the CuAAC reaction revolutionized the field and created a demand for reagents that could easily introduce either an azide or an alkyne into a target molecule. Toluene-4-sulfonic acid 6-azido-hexyl ester emerged as a response to this need, providing a straightforward method to install an azide group while retaining a second point of functionality.

Early applications were predominantly in the realm of organic synthesis and materials science, for creating well-defined polymers and functionalized surfaces. However, as the principles of bioorthogonal chemistry gained traction, the utility of this compound expanded dramatically into the life sciences. Researchers began to appreciate its potential for labeling and tracking biomolecules, assembling antibody-drug conjugates, and developing sophisticated drug delivery systems. The paradigm has thus shifted from a simple synthetic linker to a sophisticated tool for probing and manipulating biological systems with a high degree of precision.

Physicochemical Properties of Toluene-4-sulfonic acid 6-azido-hexyl ester

| Property | Value |

| Molecular Formula | C13H19N3O3S |

| Molecular Weight | 297.37 g/mol |

| Appearance | Not specified in readily available literature, likely a colorless to pale yellow oil or solid |

| Solubility | Soluble in a range of organic solvents. The hydrophobic hexyl chain and the tosyl group contribute to its solubility in nonpolar solvents, while the polar azide and sulfonate ester groups may impart some solubility in more polar organic solvents. |

Synthesis of Toluene-4-sulfonic acid 6-azido-hexyl ester

The most common synthetic route to Toluene-4-sulfonic acid 6-azido-hexyl ester is through the esterification of 6-azido-hexanol with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

| Reactants | Reagents/Solvent | Reaction Conditions | Typical Yield |

| 6-azido-hexanol | p-Toluenesulfonyl chloride, Pyridine (B92270) or Triethylamine (B128534) | 0 °C to room temperature | High |

| 6-azido-hexanol | p-Toluenesulfonyl chloride, Dichloromethane (B109758), DMAP (catalyst) | Room temperature | High |

Applications in Bioorthogonal Ligation: Representative Click Reaction

The primary application of the azide functionality is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

| Azide Component | Alkyne Component | Catalyst/Ligand | Solvent | Product |

| Toluene-4-sulfonic acid 6-azido-hexyl ester | Propiolic acid | Copper(II) sulfate, Sodium ascorbate | t-BuOH/H2O | 1-(6-(tosyloxy)hexyl)-1H-1,2,3-triazole-4-carboxylic acid |

| Toluene-4-sulfonic acid 6-azido-hexyl ester | Phenylacetylene | Copper(I) iodide, DIPEA | THF | 1-(6-(tosyloxy)hexyl)-4-phenyl-1H-1,2,3-triazole |

Structure

3D Structure

Propiedades

IUPAC Name |

6-azidohexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-12-6-8-13(9-7-12)20(17,18)19-11-5-3-2-4-10-15-16-14/h6-9H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDHTTJQNRCKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Toluene 4 Sulfonic Acid 6 Azido Hexyl Ester

De Novo Synthesis Pathways

Optimized Esterification Protocols for Toluene-4-sulfonic Acid and 6-Azido-hexanol

The formation of the sulfonate ester bond is most efficiently achieved through the tosylation of the primary alcohol, 6-azido-hexanol. This method utilizes p-toluenesulfonyl chloride (TsCl) as the activated sulfonic acid derivative, which readily reacts with the alcohol. This pathway is generally preferred over the direct esterification with p-toluenesulfonic acid due to the higher reactivity of the sulfonyl chloride and milder reaction conditions. nih.gov

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct. nih.gov The use of pyridine is common, as it can also function as the solvent. libretexts.orgreactionweb.io The general procedure involves dissolving 6-azido-hexanol in a suitable aprotic solvent, such as dichloromethane (B109758) or pyridine, cooling the solution to 0 °C, and then adding p-toluenesulfonyl chloride. The reaction is often stirred at a low temperature initially and then allowed to warm to room temperature to ensure completion. nih.gov This process preserves the stereochemistry at the carbon bearing the oxygen, as only the O-H bond of the alcohol is broken. libretexts.org

A typical optimized protocol is summarized below:

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 6-Azido-hexanol, p-Toluenesulfonyl chloride (TsCl) | Alcohol and acylating agent |

| Base/Catalyst | Pyridine or Triethylamine (TEA) with catalytic 4-Dimethylaminopyridine (B28879) (DMAP) | Neutralizes HCl byproduct; catalyzes the reaction |

| Solvent | Dichloromethane (CH₂Cl₂), Pyridine | Dissolves reactants; non-reactive |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Stoichiometry | Slight excess of TsCl (e.g., 1.5 eq) and base | Drives reaction to completion |

| Workup | Aqueous wash to remove base hydrochloride and excess reagents | Purification of the final product |

Methodologies for Azido (B1232118) Group Incorporation

The azide (B81097) functional group is introduced prior to the esterification step by synthesizing the key precursor, 6-azido-hexanol. The most common and efficient method for this transformation is a nucleophilic substitution reaction (Sɴ2). kau.edu.sa This involves reacting a hexanol derivative with a suitable leaving group at the 6-position with an azide salt, typically sodium azide (NaN₃). chemicalbook.com

Common starting materials include 6-bromo-1-hexanol (B126649) or 6-chloro-1-hexanol. The reaction is carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. chemicalbook.com The reaction mixture is typically heated to drive the substitution to completion. chemicalbook.com The Sɴ2 mechanism proceeds with an inversion of configuration, although this is irrelevant when starting with an achiral precursor like 6-bromo-1-hexanol. libretexts.org

The general reaction is as follows: Br-(CH₂)₆-OH + NaN₃ → N₃-(CH₂)₆-OH + NaBr

This method provides a clean and high-yielding route to 6-azido-hexanol, a crucial building block for the final product. chemicalbook.comlibretexts.org

Precursor Derivatization and Scaffold Preparation

The successful synthesis of the target ester hinges on the availability and purity of its two main precursors: 6-azido-hexanol and p-toluenesulfonyl chloride.

Preparation of 6-Azido-hexanol Scaffold: As outlined in the previous section, 6-azido-hexanol is prepared from 6-halo-hexanol. The halo-derivatives themselves can be synthesized from 1,6-hexanediol (B165255). For instance, selective monobromination of 1,6-hexanediol can be achieved using appropriate brominating agents. This multi-step preparation from a simple diol allows for the construction of the required azido-alcohol scaffold.

Preparation of p-Toluenesulfonyl Chloride (TsCl): While commercially available, p-toluenesulfonyl chloride is industrially prepared via the chlorosulfonation of toluene (B28343) using chlorosulfonic acid. georganics.skgoogle.com This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, from which the desired p-toluenesulfonyl chloride is separated, often through crystallization due to its higher melting point and lower solubility compared to the ortho isomer. google.com The reaction conditions, such as temperature and reactant ratios, are controlled to maximize the yield of the para product. google.com

Catalytic Systems and Reaction Environment Control

Controlling the reaction environment through the strategic use of catalysts and solvents is critical for achieving high yields and purity in the synthesis of Toluene-4-sulfonic acid 6-azido-hexyl ester.

Role of Dehydrating Agents and Catalysts in Esterification

In the preferred tosylation pathway using p-toluenesulfonyl chloride (TsCl), the base plays a crucial catalytic role beyond simply neutralizing the HCl byproduct.

Nucleophilic Catalysis: Bases like pyridine and, more notably, 4-Dimethylaminopyridine (DMAP), act as nucleophilic catalysts. chemeurope.comechemi.com The mechanism involves the initial attack of the more nucleophilic catalyst (e.g., DMAP) on the electrophilic sulfur atom of TsCl. This forms a highly reactive intermediate, an N-tosylpyridinium salt. This activated intermediate is then readily attacked by the alcohol (6-azido-hexanol) in the second step. The catalyst (DMAP) is an excellent leaving group and is regenerated, completing the catalytic cycle. utrgv.eduorganic-chemistry.orgnih.gov Using a catalytic amount of DMAP along with a stoichiometric amount of a less nucleophilic base like triethylamine often leads to significantly increased reaction rates. nih.gov

Dehydrating Agents in Direct Esterification: While less common for this specific synthesis, direct esterification between p-toluenesulfonic acid and an alcohol is a viable, though often slower, alternative. This reaction produces one equivalent of water, which must be removed to drive the equilibrium toward the product. In this scenario, dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC reacts with water to form dicyclohexylurea, an insoluble byproduct that can be removed by filtration. This type of reaction, known as the Steglich esterification when catalyzed by DMAP, is a powerful method for forming esters under mild conditions. researchgate.netresearchgate.net

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are paramount for an efficient tosylation process.

Solvent Selection: The ideal solvent must dissolve the reactants but not react with them. Aprotic solvents are required, as protic solvents like water would hydrolyze the highly reactive p-toluenesulfonyl chloride. masterorganicchemistry.com Dichloromethane (CH₂Cl₂) is a common and effective solvent for tosylation. nih.gov Aromatic hydrocarbons and ethers are also suitable. google.com As mentioned, pyridine can be used as both the solvent and the acid scavenger. reactionweb.io The polarity of the solvent can impact the reaction; polar aprotic solvents may accelerate the nucleophilic substitution steps. nih.gov

| Solvent | Type | Suitability | Rationale |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Aprotic, Polar | Excellent | Good solubility for reactants, inert, and easy to remove. nih.gov |

| Pyridine | Aprotic, Polar, Basic | Excellent | Acts as both solvent and base/catalyst. libretexts.orgreactionweb.io |

| Acetonitrile | Aprotic, Polar | Good | Polar nature can facilitate the reaction. researchgate.net |

| Tetrahydrofuran (THF) | Aprotic, Polar | Good | Common ether solvent for organic reactions. |

| Water, Alcohols | Protic | Unsuitable | Reacts with and hydrolyzes p-toluenesulfonyl chloride. masterorganicchemistry.com |

Reaction Condition Optimization: Optimal yields are typically achieved by carefully controlling the temperature and stoichiometry. The reaction is usually initiated at 0 °C to manage the exothermic nature of the reaction between TsCl and the base/alcohol, preventing potential side reactions. nih.gov It is then allowed to proceed at room temperature for several hours to ensure complete conversion. google.com Using a slight molar excess (1.2 to 1.5 equivalents) of both TsCl and the base relative to the alcohol ensures that the limiting alcohol is fully consumed. nih.gov

Downstream Processing and Purification Strategies

Following the synthesis of Toluene-4-sulfonic acid 6-azido-hexyl ester, typically achieved through the tosylation of 6-azidohexan-1-ol, a systematic downstream processing and purification strategy is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. The work-up and purification procedures are critical for achieving the high purity required for its subsequent applications.

The initial step in downstream processing involves quenching the reaction and removing excess reagents. A typical laboratory-scale work-up for a tosylation reaction involves washing the reaction mixture with a series of aqueous solutions. This process is designed to remove the excess tosyl chloride, the base used as an acid scavenger (commonly pyridine or triethylamine), and any resulting salts. The organic layer containing the product is sequentially washed with a dilute acid solution (e.g., 1 M HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acidic components, and finally with brine to reduce the water content in the organic phase.

After the initial extraction and washing, the crude product is typically an oil or a solid that requires further purification. The two most common methods for purifying tosylates are recrystallization and column chromatography.

Recrystallization is an effective technique for purifying solid Toluene-4-sulfonic acid 6-azido-hexyl ester. The choice of solvent is critical and is determined by the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at lower temperatures. For long-chain alkyl tosylates, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and hexane (B92381). The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals, leaving impurities in the mother liquor.

Column chromatography is a versatile purification method suitable for both solid and liquid products. Silica (B1680970) gel is the most common stationary phase for the purification of tosylates. The selection of the eluent (mobile phase) is crucial for achieving good separation. A solvent system with a polarity that allows the product to have an optimal retention factor (Rf) on a Thin Layer Chromatography (TLC) plate (typically around 0.3) is chosen. For a compound like Toluene-4-sulfonic acid 6-azido-hexyl ester, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly employed. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

It is important to consider the stability of the azide functional group during these purification steps. While alkyl azides with a low nitrogen-to-carbon ratio, such as in this compound, are relatively stable, prolonged exposure to acidic conditions or high temperatures should be avoided to prevent potential decomposition or the formation of hazardous hydrazoic acid.

Table 1: Comparison of Purification Methods for Toluene-4-sulfonic Acid 6-Azido-Hexyl Ester

| Purification Method | Principle | Typical Solvents/Eluents | Advantages | Disadvantages |

| Recrystallization | Differential solubility at varying temperatures. libretexts.org | Ethanol, Methanol, Ethyl Acetate/Hexane. acs.org | Cost-effective, scalable, can yield very pure crystalline product. reddit.com | Only suitable for solid compounds, potential for product loss in the mother liquor. libretexts.org |

| Column Chromatography | Differential adsorption on a stationary phase. wikipedia.org | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate. rsc.org | High resolution, applicable to both solid and liquid products, can separate complex mixtures. wikipedia.org | Can be time-consuming, requires larger volumes of solvent, may not be as cost-effective for very large scales. |

Considerations for Scalable Synthesis and Industrial Applications

Transitioning the synthesis of Toluene-4-sulfonic acid 6-azido-hexyl ester from a laboratory setting to an industrial scale requires careful consideration of several factors, including reaction conditions, safety, cost-effectiveness, and waste management.

For large-scale synthesis, solvent-free reaction conditions for tosylation have been explored as a "green" alternative to traditional methods that use large volumes of organic solvents. researchgate.net These methods can offer advantages in terms of reduced waste, lower cost, and simplified work-up procedures. researchgate.net However, ensuring efficient mixing and temperature control in the absence of a solvent can be challenging on a large scale.

The primary safety concern in the industrial production of this compound is the handling of the azide group. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction. fsu.edu The risk of forming highly toxic and explosive hydrazoic acid (HN₃) is a significant hazard, particularly if the azide comes into contact with strong acids. acs.org Industrial-scale synthesis must incorporate robust safety protocols, including:

Careful control of reaction temperature and pressure.

Avoidance of strong acids in the presence of the azide.

Use of continuous flow reactors or microreactors to minimize the volume of hazardous material at any given time. researchgate.net

Proper ventilation and containment to prevent exposure to potentially toxic vapors.

Strict adherence to guidelines regarding the carbon-to-nitrogen ratio to ensure the thermal stability of the azide compound. fsu.edu

The disposal of azide-containing waste streams is another critical aspect of industrial production. All waste must be treated to destroy any residual azide before disposal to prevent environmental contamination and potential hazards. researchgate.net

The industrial applications of Toluene-4-sulfonic acid 6-azido-hexyl ester are primarily centered around its role as a heterobifunctional crosslinker. scbt.comproteochem.com The azide and tosylate groups provide orthogonal reactivity, allowing for a two-step conjugation process.

Bioconjugation and Pharmaceutical Sciences: In drug discovery and development, this linker can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or peptides, a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic molecules. thermofisher.comaxispharm.com The azide group allows for attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific reaction. eurekalert.orgsciencedaily.comtextileworld.com The tosylate group can then be displaced by a nucleophile on another molecule.

Materials Science and Surface Modification: The compound can be used to functionalize surfaces. For example, the tosylate end can react with hydroxyl groups on a solid support, leaving the azide group available for subsequent reaction with an alkyne-containing molecule. This is useful in the development of biosensors, diagnostic arrays, and functionalized materials. scbt.com

Table 2: Key Considerations for Scalable Synthesis

| Factor | Key Considerations | Mitigation Strategies |

| Reaction Conditions | Solvent use, reaction time, yield. | Explore solvent-free conditions; optimize catalyst and temperature for efficiency. researchgate.net |

| Safety | Handling of organic azides, potential for hydrazoic acid formation. acs.orgfsu.edu | Strict temperature control, avoid strong acids, use of continuous flow reactors, implement robust safety protocols. researchgate.netumn.edu |

| Cost-Effectiveness | Reagent costs, energy consumption, process efficiency. | Use of cost-effective reagents, optimize reaction conditions to maximize yield and minimize reaction time. |

| Waste Management | Disposal of azide-containing waste streams. researchgate.net | Implement dedicated waste treatment procedures to neutralize azides before disposal. researchgate.net |

Fundamental Chemical Reactivity and Reaction Mechanisms of Toluene 4 Sulfonic Acid 6 Azido Hexyl Ester

Mechanistic Pathways of Azido (B1232118) Group Transformations

The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, allowing for selective reactions in complex chemical environments. The primary mechanistic pathways for the transformation of the azido group in Toluene-4-sulfonic acid 6-azido-hexyl ester are cycloaddition reactions with alkynes. These reactions are prized for their high yields, selectivity, and biocompatibility.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is characterized by its high regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. semanticscholar.orgnih.gov The presence of a copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition. acs.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org In the reaction of Toluene-4-sulfonic acid 6-azido-hexyl ester with a terminal alkyne, the copper(I) catalyst coordinates with the alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ensuring that the substituent from the alkyne (R1) is positioned at the 4-position of the resulting triazole ring, and the substituent from the azide (the hexyl tosylate moiety, R2) is at the 1-position.

The uncatalyzed thermal Huisgen cycloaddition, in contrast, typically yields a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.gov The high regioselectivity of the CuAAC is a direct consequence of the copper-mediated mechanism, which proceeds through a distinct pathway that favors the formation of a single constitutional isomer. semanticscholar.org This predictability is a major advantage in applications where precise molecular architecture is critical, such as in drug discovery and materials science. rsc.orgsmolecule.com

Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

|---|---|---|

| Catalyst | None (heat) | Copper(I) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer nih.govrsc.org |

| Reaction Rate | Slow | Highly accelerated acs.org |

| Conditions | Elevated temperatures | Mild (often room temperature) semanticscholar.org |

The catalytic cycle of CuAAC begins with the formation of a copper(I) acetylide from the terminal alkyne. semanticscholar.org This is the rate-determining step. The azide, Toluene-4-sulfonic acid 6-azido-hexyl ester, then coordinates to the copper center, and a subsequent intramolecular cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

Ligands play a crucial role in the CuAAC reaction. They serve to stabilize the copper(I) oxidation state, preventing its disproportionation or oxidation to the inactive copper(II) state. acs.org Furthermore, ligands can significantly accelerate the reaction rate. nih.gov Nitrogen-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are commonly employed to enhance catalytic efficiency. The choice of ligand can be critical, especially in biological systems where the concentration of reactants may be low. The ligand can influence the solubility of the copper catalyst and modulate its reactivity to achieve optimal performance under specific reaction conditions. nih.gov However, in some cases, particularly at high concentrations, certain ligands can be inhibitory by blocking coordination sites on the metal. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cnjcmarot.com This is particularly advantageous for biological applications where the potential cytotoxicity of copper is a concern. acs.org The driving force for this reaction is the high ring strain of a cycloalkyne, which significantly lowers the activation energy of the cycloaddition. nih.gov

In SPAAC, Toluene-4-sulfonic acid 6-azido-hexyl ester reacts readily with strained cycloalkynes, such as derivatives of cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO; or bicyclo[6.1.0]nonyne, BCN). The considerable ring strain in these molecules makes them highly reactive 1,3-dipolarophiles. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a stable triazole product. nih.gov

The reactivity of the cycloalkyne is directly related to the degree of its ring strain and the extent of alkyne bond angle distortion. acs.org Smaller ring cycloalkynes are generally more reactive. acs.org For instance, the activation energy for the cycloaddition of phenyl azide decreases significantly as the cycloalkyne ring size is reduced from cyclononyne to cyclohexyne. acs.org The choice of cycloalkyne allows for the tuning of the reaction kinetics to suit the specific application.

Table 2: Examples of Strained Cycloalkynes Used in SPAAC

| Cycloalkyne | Common Acronym | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DBCO / DIBO | High reactivity, good stability |

| Bicyclo[6.1.0]nonyne | BCN | High reactivity, relatively small size |

| Azacyclooctynone | Aza-dibenzocyclooctyne | Fused ring system, often exhibits fast kinetics |

The catalyst-free nature of SPAAC makes it an ideal tool for bioconjugation—the process of linking molecules to biomolecules such as proteins, nucleic acids, or carbohydrates. magtech.com.cnjcmarot.com Toluene-4-sulfonic acid 6-azido-hexyl ester can be used to introduce an azide handle onto a molecule of interest. This azido-modified molecule can then be selectively reacted with a biomolecule that has been functionalized with a strained cycloalkyne.

This bioorthogonal reaction can be performed in aqueous buffers and even inside living cells without interfering with native biological processes. jcmarot.com The high selectivity and biocompatibility of SPAAC have led to its widespread use in fields such as chemical biology, drug delivery, and medical imaging. The ability to form stable covalent linkages under physiological conditions is a key advantage of this catalyst-free conjugation modality. acs.org

Other Azide-Involving Transformations

The azide functional group in Toluene-4-sulfonic acid 6-azido-hexyl ester is a versatile moiety that can participate in a variety of chemical transformations beyond cycloadditions. These reactions are crucial for the introduction of nitrogen-containing functionalities and for bioconjugation applications.

Staudinger Ligation

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond from an azide and a phosphine bearing an ortho-ester group. sigmaaldrich.com This reaction has become a powerful tool in chemical biology for its ability to proceed under mild, aqueous conditions without interfering with biological functional groups. sigmaaldrich.comysu.am In the context of Toluene-4-sulfonic acid 6-azido-hexyl ester, the azide group can react with an appropriately substituted triarylphosphine.

The mechanism of the Staudinger ligation begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of an aza-ylide intermediate with the loss of dinitrogen gas (N₂). sigmaaldrich.com In the presence of an ortho-ester group on the phosphine, the aza-ylide undergoes an intramolecular cyclization, followed by hydrolysis to yield a stable amide bond and the corresponding phosphine oxide. sigmaaldrich.com This reaction is noted for its high chemoselectivity, as azides and phosphines are generally orthogonal to the functional groups commonly found in biological systems. sigmaaldrich.com

| Reagent | Functional Group | Product | Key Features |

| Triarylphosphine (with ortho-ester) | Azide (-N₃) | Amide (-NH-C=O) | Chemoselective, Bioorthogonal, Forms stable amide bond |

Reduction to Amine Functionality

The azide group of Toluene-4-sulfonic acid 6-azido-hexyl ester can be readily reduced to a primary amine (NH₂). This transformation is a fundamental process in organic synthesis, providing a pathway to introduce a nucleophilic amine group, which can be used for further functionalization.

Several reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. smolecule.com

The resulting 6-amino-hexyl-1-yl p-toluenesulfonate retains the tosylate group, which can then be used in subsequent reactions.

| Reducing Agent | Reaction Conditions | Product |

| H₂/Pd-C | Catalytic hydrogenation | Primary Amine (-NH₂) |

| LiAlH₄ | Followed by aqueous workup | Primary Amine (-NH₂) |

Reactivity of the Tosylate Leaving Group

The toluene-4-sulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.comlibretexts.orgmasterorganicchemistry.com This reactivity stems from the ability of the sulfonate group to stabilize the negative charge that develops as the leaving group departs. The negative charge is delocalized through resonance across the three oxygen atoms of the sulfonate group, making the tosylate anion a very stable, weak base. libretexts.org

Nucleophilic Displacement Reactions

The primary reactivity of the tosylate group in Toluene-4-sulfonic acid 6-azido-hexyl ester is its participation in nucleophilic substitution reactions. A wide range of nucleophiles can displace the tosylate group, allowing for the introduction of diverse functionalities at the 6-position of the hexyl chain. These reactions typically proceed via an Sₙ2 mechanism, particularly with primary tosylates, leading to an inversion of stereochemistry if the carbon atom were chiral.

Examples of Nucleophilic Displacement Reactions:

| Nucleophile | Product Functional Group |

| Halides (e.g., Cl⁻, Br⁻, I⁻) | Alkyl Halide |

| Cyanide (CN⁻) | Nitrile |

| Hydroxide (OH⁻) | Alcohol |

| Alkoxides (RO⁻) | Ether |

| Amines (RNH₂) | Substituted Amine |

Comparison with Other Sulfonate Esters

The tosylate group is part of a broader class of sulfonate esters that are commonly used as leaving groups in organic synthesis. periodicchemistry.comumassd.edu The reactivity of these sulfonate esters is influenced by the nature of the substituent on the sulfur atom.

A comparison of common sulfonate esters is presented below:

| Sulfonate Ester | Abbreviation | Leaving Group Ability | Notes |

| Mesylate (Methanesulfonate) | MsO⁻ | Good | Less sterically hindered than tosylate. |

| Tosylate (p-Toluenesulfonate) | TsO⁻ | Excellent | A widely used and effective leaving group. libretexts.org |

| Triflate (Trifluoromethanesulfonate) | TfO⁻ | Excellent | One of the best leaving groups due to the strong electron-withdrawing effect of the trifluoromethyl group. |

In general, the leaving group ability increases with the electron-withdrawing nature of the substituent on the sulfonate group, as this enhances the stability of the resulting anion. Triflate is a significantly better leaving group than tosylate, which is in turn slightly better than mesylate. The choice of sulfonate ester often depends on the specific reaction conditions and the desired reactivity.

Strategic Applications in Advanced Organic Synthesis

Toluene-4-sulfonic Acid 6-Azido-Hexyl Ester as a Versatile Linker

The bifunctional nature of Toluene-4-sulfonic acid 6-azido-hexyl ester makes it an exemplary linker molecule. dtu.dk The tosylate group serves as a reactive site for nucleophilic substitution, allowing for the initial attachment of the hexyl chain to a substrate. Simultaneously, the terminal azide (B81097) group is a robust and highly specific functional handle for a variety of conjugation and cyclization reactions. This dual functionality is pivotal for its application in creating bridges between different molecular entities or for introducing specific functionalities into a target molecule. dtu.dkrsc.org

Heterobifunctional conjugates are molecules that contain two different reactive groups, enabling the connection of two distinct molecular partners. Toluene-4-sulfonic acid 6-azido-hexyl ester is ideally suited for this purpose. The synthesis strategy typically involves two key steps:

First Conjugation via the Tosylate Group: The tosylate is an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, or thiols. This allows the linker to be covalently attached to a primary molecule of interest (e.g., a peptide, a protein, or a solid support).

Second Conjugation via the Azide Group: The azide group remains inert during the first step and can then be selectively reacted in a subsequent transformation. The most prominent reaction involving the azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." smolecule.com This reaction allows the now-tethered linker to be efficiently and specifically coupled to a second molecule bearing a terminal alkyne.

This orthogonal, stepwise approach allows for the precise construction of complex bioconjugates, such as those used in targeted drug delivery or diagnostic imaging, where a targeting moiety (like an antibody) is linked to a payload (like a drug or a fluorescent probe). smolecule.com

The concept of modular synthesis, where complex molecules are built by sequentially piecing together smaller, well-defined "modules," is greatly facilitated by reagents like Toluene-4-sulfonic acid 6-azido-hexyl ester. rsc.orggoogle.com The reliability and specificity of the reactions involving the azide group, particularly click chemistry, are central to this application. peptide.com

Researchers can employ this linker to introduce a "clickable" handle into a growing molecular framework. Once installed, this azide handle allows for the attachment of other alkyne-containing modules in a highly efficient and predictable manner. This strategy has been widely adopted in various fields, including polymer chemistry for the synthesis of functionalized polymers and block copolymers, and in medicinal chemistry for the rapid generation of libraries of potential drug candidates. rsc.orgrsc.org The ability to reliably connect different building blocks simplifies the synthesis of intricate molecular architectures that would be challenging to assemble through traditional methods. google.com

Construction of Novel Molecular Scaffolds

Beyond its role as a linker, Toluene-4-sulfonic acid 6-azido-hexyl ester serves as a key reagent in the construction of novel molecular scaffolds, particularly those containing nitrogen atoms. The reactivity of the azide group is central to its utility in synthesizing heterocyclic and other nitrogen-based derivatives. dtu.dk

The 1,2,3-triazole ring is a highly stable and valuable scaffold in medicinal chemistry and materials science. Toluene-4-sulfonic acid 6-azido-hexyl ester is a primary source of the azide functionality for the synthesis of these heterocycles via the Huisgen 1,3-dipolar cycloaddition. rsc.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly significant as it proceeds under mild conditions and exclusively yields the 1,4-disubstituted triazole isomer. rsc.org

In a typical reaction, Toluene-4-sulfonic acid 6-azido-hexyl ester is reacted with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is robust, high-yielding, and tolerant of a wide range of other functional groups, making it a highly reliable method for creating complex molecules containing the triazole core. rsc.org This reaction serves as a powerful tool for conjugating molecules and for the de novo synthesis of new chemical entities. peptide.comnih.gov

Table 1: Key Reactions in 1,2,3-Triazole Synthesis

| Reaction Type | Reactants | Key Features | Product Regioselectivity |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., from the title compound) + Terminal Alkyne | Mild conditions, high yields, high functional group tolerance. rsc.orgrsc.org | Exclusively 1,4-disubstituted. rsc.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide + Terminal Alkyne | Complements CuAAC by providing access to the other major isomer. peptide.com | Predominantly 1,5-disubstituted. peptide.com |

The azide group within Toluene-4-sulfonic acid 6-azido-hexyl ester is a versatile precursor to other important nitrogen-containing functional groups. dtu.dk This chemical versatility allows for its incorporation into a synthetic route where the azide serves as a masked amine or is used to form other nitrogen-based structures.

Two primary transformations are:

Reduction to Primary Amines: The azide group can be readily and cleanly reduced to a primary amine (-NH2). This is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH4). dtu.dkrsc.org This provides a strategic method for introducing a primary amine into a molecule at a late stage of a synthesis.

Nucleophilic Substitution: While less common for terminal azides, the azide group can participate in nucleophilic substitution reactions, leading to the formation of other nitrogen-containing compounds. dtu.dk

Table 2: Transformations of the Azido (B1232118) Group

| Transformation | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) dtu.dkrsc.org |

| Cycloaddition | Terminal Alkyne, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole rsc.org |

Utility in Solid-Phase Synthesis Methodologies

While azido-containing linkers are utilized in solid-phase synthesis, particularly for "catch-and-release" purification strategies, specific research detailing the application of Toluene-4-sulfonic acid 6-azido-hexyl ester in these methodologies is not prominently available in the reviewed literature. rsc.orgnih.gov The principle of such a strategy would involve immobilizing a target molecule, such as a peptide, onto a solid support via the azide functionality (e.g., through click chemistry to an alkyne-functionalized resin). mdpi.com The tosylate end could theoretically be used to attach the linker to the resin first. However, without specific documented examples, a detailed discussion of its utility in this context cannot be provided.

Linker Immobilization Strategies

The dual functionality of Toluene-4-sulfonic acid 6-azido-hexyl ester makes it a valuable tool for immobilizing molecules onto solid supports, surfaces, or larger biomolecules. These immobilization strategies are crucial in various fields, including materials science, medicinal chemistry, and the development of functionalized polymers. The primary strategies revolve around the distinct reactivity of its two terminal functional groups: the azide and the tosylate.

The azide group is particularly useful for forming stable covalent bonds through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the attachment of the linker to alkyne-modified surfaces or molecules with high fidelity. The resulting triazole ring is exceptionally stable, ensuring a robust and permanent linkage.

Conversely, the tosylate group is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This property can be exploited for the initial attachment of the linker to a solid support or a molecule bearing a suitable nucleophile, such as an alcohol or an amine. The reaction displaces the tosylate group, forming a stable ether or amine linkage. This strategy allows for a modular approach where the linker is first anchored via the tosylate group, leaving the azide group available for subsequent "clicking" of a target molecule.

| Immobilization Strategy | Reactive Group | Reaction Type | Resulting Linkage |

| Click Chemistry | Azide (-N₃) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole |

| Nucleophilic Substitution | Tosylate (-OTs) | Sₙ2 Reaction | Ether, Amine, etc. |

Cleavable Linker Design

In addition to forming stable linkages, the strategic design of linkers often requires the incorporation of a cleavable moiety that can be selectively broken under specific conditions. While Toluene-4-sulfonic acid 6-azido-hexyl ester is not primarily known as a cleavable linker, the chemical nature of the tosylate ester group offers potential for its application in such designs.

The sulfonic acid ester bond can undergo hydrolysis under acidic or basic conditions, which would cleave the linker and release the immobilized molecule. The rate of this hydrolysis can be influenced by the specific reaction conditions, allowing for a degree of control over the cleavage process. chemistrysteps.comlibretexts.orglibretexts.org

Furthermore, the tosyl group can be susceptible to reductive cleavage under certain conditions. rsc.org For instance, palladium-catalyzed reduction can cleave the C-O bond of aryl tosylates. rsc.org While this method is not as commonly employed in biological systems as other cleavable linker strategies, it represents a potential pathway for the controlled release of a linked molecule in a laboratory setting. The development of more biocompatible reductive cleavage methods could expand the utility of tosylate-containing linkers in drug delivery and other biomedical applications. researchgate.net

| Cleavage Strategy | Cleavable Bond | Stimulus | Potential Application |

| Hydrolysis | Sulfonic Acid Ester (S-O) | Acid or Base | Controlled release in specific pH environments |

| Reduction | Carbon-Oxygen (C-O) | Reducing agents (e.g., Pd catalysis) | Laboratory-based cleavage, potential for targeted release |

Integration into Materials Science and Polymer Chemistry

Functionalization of Polymeric Systems

The ability to introduce specific functional groups into a polymer backbone or onto its surface is crucial for tailoring its properties for specific applications. Toluene-4-sulfonic acid 6-azido-hexyl ester serves as a key reagent in this context, primarily through the highly efficient "click chemistry" reactions.

The azide (B81097) group of Toluene-4-sulfonic acid 6-azido-hexyl ester is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the straightforward and high-yield synthesis of polymers with precisely defined structures and functionalities. Researchers utilize this compound to introduce the azido (B1232118) functionality into polymer chains, which can then be reacted with alkyne-containing molecules to attach a variety of moieties, including bioactive molecules, fluorescent tags, or other polymer chains.

The tosyl group can also be used as a leaving group in nucleophilic substitution reactions to first attach the 6-azido-hexyl moiety to a polymer backbone. This pre-functionalized polymer can then participate in click chemistry reactions. This two-step approach provides a versatile platform for creating complex and functional polymeric architectures.

Table 1: Examples of Polymer Functionalization using Azide-Alkyne Click Chemistry

| Polymer Backbone | Functional Group Introduced via Click Chemistry | Resulting Property/Application |

|---|---|---|

| Poly(ethylene glycol) (PEG) | Biotin (B1667282) | Bioconjugation and biosensing |

| Polystyrene (PS) | Fluorescein | Fluorescent labeling and imaging |

Surface properties of materials, such as wettability, biocompatibility, and adhesion, are critical for their performance. Toluene-4-sulfonic acid 6-azido-hexyl ester is employed in the surface modification of various polymeric substrates. The compound can be initially grafted onto a surface through reactions involving the tosyl group or by creating azide-reactive sites on the surface. Subsequently, the azide groups are used to "click" on desired molecules, effectively tailoring the surface properties.

For instance, grafting hydrophilic polymers like poly(ethylene glycol) (PEG) onto a hydrophobic polymer surface using this strategy can significantly improve its biocompatibility and reduce protein fouling. Conversely, grafting hydrophobic moieties can be used to create superhydrophobic surfaces. This precise control over surface chemistry allows for the development of materials for applications ranging from biomedical implants to self-cleaning coatings.

Development of Stimuli-Responsive and Advanced Materials

Stimuli-responsive or "smart" materials can change their properties in response to external triggers such as temperature, pH, light, or specific molecules. Toluene-4-sulfonic acid 6-azido-hexyl ester plays a role in the design and synthesis of such advanced materials.

The bifunctional nature of Toluene-4-sulfonic acid 6-azido-hexyl ester makes it a potential cross-linking agent for creating polymer networks, such as hydrogels. By reacting with polymers containing complementary functional groups (e.g., alkynes), it can form stable cross-links. The introduction of specific cleavable linkages within the cross-linker or the polymer backbone can lead to the formation of stimuli-responsive hydrogels that can degrade or release encapsulated cargo in response to a specific trigger. smolecule.com

The surface functionalization of nanomaterials is crucial for their dispersibility, stability, and interaction with their environment. Toluene-4-sulfonic acid 6-azido-hexyl ester is a valuable tool for the surface engineering of a variety of nanoparticles, including silica (B1680970), gold, and quantum dots. smolecule.com

The process typically involves the initial modification of the nanoparticle surface to introduce either alkyne or azide functionalities. For silica nanoparticles, this can be achieved using silane (B1218182) chemistry. smolecule.com Subsequently, Toluene-4-sulfonic acid 6-azido-hexyl ester (or an alkyne-functionalized molecule) can be attached via click chemistry. This method allows for the creation of a dense and stable functional layer on the nanoparticle surface, enabling applications in areas such as targeted drug delivery, bioimaging, and catalysis.

Table 2: Nanomaterials and Surface Engineering Applications

| Nanomaterial | Surface Modification Strategy | Application |

|---|---|---|

| Silica Nanoparticles | Silanization followed by click chemistry with Toluene-4-sulfonic acid 6-azido-hexyl ester | Targeted drug delivery, bioimaging |

| Gold Nanoparticles | Thiol chemistry followed by click reaction | Biosensing, diagnostics |

Hybrid Materials and Composites Fabrication

Hybrid materials and composites, which combine the properties of different classes of materials (e.g., organic polymers and inorganic nanoparticles), often exhibit synergistic effects and enhanced performance. Toluene-4-sulfonic acid 6-azido-hexyl ester facilitates the fabrication of such materials by promoting strong interfacial adhesion between the different components.

Innovations in Bioconjugation and Biological Probes

Site-Specific Bioconjugation Strategies Utilizing Toluene-4-sulfonic Acid 6-Azido-Hexyl Ester

Site-specific bioconjugation aims to attach a molecule of interest to a precise location within a biomolecule, ensuring homogeneity and preserving biological activity. Toluene-4-sulfonic acid 6-azido-hexyl ester facilitates such strategies by acting as a heterobifunctional linker. The general approach involves two stages. First, the tosylate end of the ester reacts with a nucleophilic functional group on a target biomolecule, such as an amine, thiol, or hydroxyl group, thereby installing a 6-azido-hexyl arm. Second, the terminal azide (B81097) is available for a highly selective click reaction with an alkyne-containing reporter tag, drug, or other molecule of interest. This modular approach provides precise control over the conjugation site and the nature of the appended molecule.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in native biological systems. epo.org ABPP utilizes active site-directed chemical probes that covalently label a specific class of enzymes. tum.de These probes typically consist of a reactive group (the "warhead") that binds to the enzyme's active site and a reporter tag for detection and identification.

Toluene-4-sulfonic acid 6-azido-hexyl ester can serve as a crucial building block in the synthesis of two-step ABPP probes. In this design, a core molecule is synthesized containing the warhead specific for an enzyme class (e.g., a fluorophosphonate for serine hydrolases) and a nucleophilic handle (e.g., a primary alcohol). This intermediate is then reacted with Toluene-4-sulfonic acid 6-azido-hexyl ester. The nucleophilic handle displaces the tosylate group, covalently attaching the azido-hexyl linker. The resulting probe can then be introduced to a proteome, where it labels target enzymes. The azide tag allows for the subsequent attachment of a reporter molecule, such as a fluorophore or biotin (B1667282), via click chemistry for visualization or enrichment. ub.edu This strategy offers flexibility, as the same azido-functionalized probe can be coupled with various alkyne-reporters to suit different experimental needs. google.com

| Probe Component | Function | Role of Toluene-4-sulfonic acid 6-azido-hexyl ester |

| Warhead | Covalently binds to the active site of a target enzyme family. | Not directly involved; attached to the probe scaffold. |

| Linker | Connects the warhead to the reporter tag. | Provides the 6-azido-hexyl linker via nucleophilic substitution. |

| Reporter Tag | Enables detection and analysis (e.g., fluorophore, biotin). | The azide group serves as the handle for "clicking" on the reporter tag. |

The precise functionalization of proteins and peptides is essential for developing therapeutic proteins, diagnostic tools, and for studying protein function. Toluene-4-sulfonic acid 6-azido-hexyl ester enables the introduction of an azide handle onto proteins and peptides for subsequent modification via click chemistry. scribd.com The tosylate group can react with nucleophilic amino acid side chains.

The primary targets for alkylation by the tosylate group are the ε-amino group of lysine (B10760008) and the thiol group of cysteine. Under controlled pH conditions, selective modification can be achieved. Once the 6-azido-hexyl linker is installed, the protein or peptide can be conjugated to a wide array of alkyne-modified molecules, including imaging agents, polyethylene (B3416737) glycol (PEG) chains (for improved pharmacokinetics), or other proteins. google.comgoogle.com

Table of Potential Protein Modification Sites for Toluene-4-sulfonic acid 6-azido-hexyl ester

| Amino Acid | Nucleophilic Group | Reaction Product |

|---|---|---|

| Lysine | Epsilon-amino group (-NH₂) | Secondary amine linkage |

| Cysteine | Thiol group (-SH) | Thioether linkage |

| Serine/Threonine | Hydroxyl group (-OH) | Ether linkage (less common) |

Chemically modified oligonucleotides are critical for various therapeutic and diagnostic applications, including antisense therapy and gene editing. epo.org Modifications can enhance stability against nucleases, improve cellular uptake, and increase binding affinity to target sequences. Toluene-4-sulfonic acid 6-azido-hexyl ester can be used to introduce an azide functionality into synthetic oligonucleotides.

During solid-phase synthesis, a modified phosphoramidite (B1245037) containing a nucleophilic group (e.g., a primary amine or hydroxyl on a linker attached to the nucleobase or sugar) can be incorporated. Alternatively, post-synthetic modification can be performed on oligonucleotides that have been synthesized with specific nucleophilic handles. The reaction with Toluene-4-sulfonic acid 6-azido-hexyl ester attaches the azido-hexyl linker, which can then be used to conjugate the oligonucleotide to other molecules, such as cell-penetrating peptides or fluorescent dyes, via click chemistry. googleapis.com This method is valuable for creating sophisticated nucleic acid-based tools and therapeutics. core.ac.uk

Understanding the roles of lipids, glycans, and other metabolites in cellular processes often requires their chemical labeling for tracking and analysis. csj.jp Toluene-4-sulfonic acid 6-azido-hexyl ester provides a means to tag these biomolecules with an azide reporter for click chemistry-based detection. Many of these molecules contain hydroxyl or amino groups that can serve as nucleophiles to displace the tosylate group.

For example, the hydroxyl groups on steroids (e.g., cholesterol), fatty acids, or the sugar moieties of glycans can be targeted for alkylation. vt.eduebin.pub A patent describes a related process where a hydroxyl group on a sugar is first converted to a sulfonate ester and then reacted with sodium azide to introduce the azide group. google.com Using Toluene-4-sulfonic acid 6-azido-hexyl ester simplifies this by achieving the linkage and azide introduction in a single step. Once labeled with the azide, these biomolecules can be visualized within cells or isolated for further analysis.

Design and Synthesis of Biologically Active Conjugates

The modular nature of the reactions involving Toluene-4-sulfonic acid 6-azido-hexyl ester makes it an attractive building block for the design and synthesis of complex, biologically active conjugates. Its defined length and chemical properties allow for its incorporation as a spacer that connects different molecular entities, such as an antibody and a drug payload.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. googleapis.comepo.org The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. google.com

Toluene-4-sulfonic acid 6-azido-hexyl ester is a suitable precursor for constructing linkers for ADCs. google.com In a common strategy, the cytotoxic drug, which often contains a nucleophilic site like a hydroxyl or amine group, is first reacted with the ester. This reaction displaces the tosylate and attaches the drug to one end of the 6-azido-hexyl linker. The resulting drug-linker-azide intermediate can then be conjugated to an antibody that has been functionalized with an alkyne group (e.g., through modification of lysine or cysteine residues with an alkyne-containing reagent). The final conjugation step is achieved via a highly efficient click reaction, yielding a precisely constructed ADC. escholarship.org This synthetic route allows for the separate optimization of the drug-linker attachment and the final antibody conjugation step.

Schematic Role in ADC Linker Synthesis

| Step | Reactants | Reaction Type | Product |

|---|---|---|---|

| 1. Linker-Payload Attachment | Cytotoxic Drug (with -OH or -NH₂) + Toluene-4-sulfonic acid 6-azido-hexyl ester | Nucleophilic Substitution | Drug-linker(hexyl)-azide |

| 2. Antibody Modification | Monoclonal Antibody + Alkyne Reagent | Amine/Thiol Modification | Alkyne-functionalized Antibody |

| 3. Final Conjugation | Drug-linker(hexyl)-azide + Alkyne-functionalized Antibody | Azide-Alkyne Cycloaddition | Final Antibody-Drug Conjugate |

PROTAC (Proteolysis-Targeting Chimeras) Linker Components

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively degrade target proteins within cells. nih.gov These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.gov The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. explorationpub.commusechem.com

Toluene-4-sulfonic acid 6-azido-hexyl ester is a valuable reagent for the synthesis of PROTAC linkers due to its dual functionality. The tosylate group serves as a good leaving group, facilitating nucleophilic substitution reactions for attachment to one of the PROTAC ligands. The terminal azide group provides a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. medchemexpress.com This reaction allows for the modular and efficient connection to the second ligand, which would be functionalized with a terminal alkyne. nih.govexplorationpub.com

The 6-carbon hexyl chain of Toluene-4-sulfonic acid 6-azido-hexyl ester provides a flexible and hydrophobic spacer, the length and composition of which are critical for optimal PROTAC activity. musechem.com Researchers often synthesize libraries of PROTACs with varying linker lengths to empirically determine the optimal distance and geometry for inducing protein degradation. nih.gov The use of azide-alkyne click chemistry, enabled by reagents like Toluene-4-sulfonic acid 6-azido-hexyl ester, greatly facilitates the rapid and parallel synthesis of such libraries. explorationpub.commedchemexpress.com

Table 1: Key Moieties in Toluene-4-sulfonic acid 6-azido-hexyl ester for PROTAC Linker Synthesis

| Moiety | Chemical Group | Function in PROTAC Linker Synthesis |

| Tosylate | p-Toluenesulfonate | Good leaving group for nucleophilic substitution, enabling attachment to a PROTAC ligand. |

| 6-Azido-hexyl | N₃-(CH₂)₆- | Provides a flexible, hydrophobic spacer and a terminal azide for click chemistry. |

| Azide | -N₃ | Reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). |

Advanced Probes for Cellular Imaging and Detection

The ability to visualize and track biomolecules within their native cellular environment is crucial for understanding complex biological processes. Toluene-4-sulfonic acid 6-azido-hexyl ester serves as a foundational component in the construction of advanced probes for such purposes.

Introduction of Fluorescent and Affinity Tags

The azide functionality of Toluene-4-sulfonic acid 6-azido-hexyl ester is instrumental in the attachment of fluorescent dyes and affinity tags to biomolecules of interest. Through the CuAAC reaction, a biomolecule that has been modified to contain an alkyne group can be covalently linked to a fluorescent probe or an affinity tag that has been functionalized with an azide, or vice versa. sb-peptide.comjenabioscience.com

For instance, a protein of interest can be genetically engineered to incorporate an unnatural amino acid containing an alkyne side chain. longdom.org This alkyne-modified protein can then be specifically labeled with a fluorescent dye that has been derivatized with an azide group. Toluene-4-sulfonic acid 6-azido-hexyl ester can be used to synthesize such azide-functionalized fluorescent probes, where the hexyl chain acts as a linker separating the fluorophore from the reactive azide group. jenabioscience.com This spatial separation can help to minimize potential quenching of the fluorophore by the biomolecule.

Similarly, affinity tags, such as biotin or polyhistidine tags (His-tags), can be introduced onto biomolecules using this strategy. sb-peptide.comnih.govnih.gov An azide-functionalized affinity tag can be synthesized and then "clicked" onto an alkyne-modified biomolecule. This allows for the subsequent purification or detection of the tagged molecule using streptavidin (for biotin) or nickel-NTA affinity chromatography (for His-tags). nih.govnih.gov The versatility of the azide-alkyne click chemistry allows for a modular approach to the design of a wide range of affinity probes.

Table 2: Applications in Probe Synthesis

| Probe Type | Tag | Role of 6-Azido-hexyl Moiety |

| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Linker to attach the fluorescent dye to a biomolecule via click chemistry. |

| Affinity Probe | e.g., Biotin, His-tag | Linker to attach the affinity tag for purification or detection. |

Radioisotopic Labeling for Tracing

Radioisotopic labeling is a highly sensitive technique used to trace the biodistribution and metabolic fate of molecules in vitro and in vivo. wikipedia.org Toluene-4-sulfonic acid 6-azido-hexyl ester can be adapted for use in the synthesis of radiolabeled probes. The key is to incorporate a radionuclide, such as Fluorine-18 (¹⁸F), into the molecule. nih.gov

One strategy involves the synthesis of an ¹⁸F-labeled prosthetic group containing an azide. For example, an ¹⁸F-fluoroalkyl azide could be synthesized and then used to label an alkyne-functionalized biomolecule via CuAAC. rsc.org While direct synthesis of ¹⁸F-labeled Toluene-4-sulfonic acid 6-azido-hexyl ester is not a common approach, the principle of using an azide-functionalized linker for radiolabeling is well-established. mdpi.com The tosylate precursor, ethylene (B1197577) glycol ditosylate, can be reacted with [¹⁸F]fluoride to produce 2-[¹⁸F]fluoroethyl tosylate, which is a versatile reagent for introducing the ¹⁸F-fluoroethyl group. rsc.org A similar strategy could be envisioned for the synthesis of an ¹⁸F-labeled 6-azido-hexyl tosylate.

The resulting radiolabeled biomolecule can then be used in techniques like Positron Emission Tomography (PET) to visualize its localization and concentration in living organisms. nih.gov The stability of the triazole ring formed during the click reaction ensures that the radiolabel remains attached to the biomolecule of interest during the course of the experiment. mdpi.com

Analytical and Biophysical Characterization for Research Integrity

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic analysis provides detailed information about the molecular structure and the specific arrangement of atoms and functional groups within Toluene-4-sulfonic acid 6-azido-hexyl ester.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of Toluene-4-sulfonic acid 6-azido-hexyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide precise information about the chemical environment of each nucleus, allowing for an unambiguous verification of the compound's molecular framework.

In ¹H NMR, the aromatic protons of the p-toluenesulfonyl (tosyl) group typically appear as two distinct doublets in the downfield region (approx. 7.3-7.8 ppm). The methyl group on the toluene (B28343) ring presents as a singlet around 2.4 ppm. The protons of the hexyl chain exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the sulfonate ester oxygen (CH₂-O) shifted downfield (approx. 4.0 ppm) and the methylene group attached to the terminal azide (B81097) function (CH₂-N₃) appearing around 3.25–3.35 ppm.

In ¹³C NMR, distinct signals for each carbon atom confirm the structure. This includes the aromatic carbons, the methyl carbon of the tosyl group, the six individual carbons of the hexyl chain, with the carbons attached to the oxygen and azide groups being significantly shifted downfield due to the electronegativity of these heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shifts for Toluene-4-sulfonic acid 6-azido-hexyl ester

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to SO₂) | ~7.75 | Doublet |

| Aromatic (ortho to CH₃) | ~7.35 | Doublet |

| -O-CH₂- (hexyl) | ~4.05 | Triplet |

| -CH₂-N₃ (hexyl) | 3.25 - 3.35 | Triplet |

| Tosyl -CH₃ | ~2.45 | Singlet |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in the Toluene-4-sulfonic acid 6-azido-hexyl ester molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds.

The most prominent and diagnostic absorption band is the sharp, strong stretch of the azide (-N₃) group, which characteristically appears around 2100 cm⁻¹. The presence of the sulfonate ester group is confirmed by strong S=O stretching vibrations, typically found in the region of 1170–1120 cm⁻¹. Other expected signals include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches for the aromatic ring, and S-O-C bond vibrations.

Table 2: Characteristic FTIR Absorption Bands for Toluene-4-sulfonic acid 6-azido-hexyl ester

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Azide | N≡N stretch | ~2100 |

| Sulfonate | S=O stretch | 1170 - 1120 |

| Aromatic Ring | C=C stretch | ~1600 |

| Alkane | C-H stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of Toluene-4-sulfonic acid 6-azido-hexyl ester. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS provides an exact mass that can be used to validate the chemical formula, C₁₃H₁₉N₃O₃S. smolecule.com This technique is essential for distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments, such as the tosyl group or the azido-hexyl chain.

Table 3: HRMS Data for Toluene-4-sulfonic acid 6-azido-hexyl ester

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₃S smolecule.com |

| Calculated Monoisotopic Mass | 297.1147 g/mol |

| Expected Molecular Ion [M+H]⁺ | 298.1220 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Toluene-4-sulfonic acid 6-azido-hexyl ester from starting materials, byproducts, or other components in a mixture, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity and quantifying Toluene-4-sulfonic acid 6-azido-hexyl ester. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.

A common approach involves using a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with 0.1% trifluoroacetic acid (TFA). Detection is effectively achieved using a UV detector set to a wavelength where the p-toluenesulfonyl chromophore exhibits strong absorbance, such as 254 nm. This method allows for the separation of the target compound from potential impurities, and its concentration can be determined by comparing the peak area to that of a calibrated standard.

Table 4: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of sulfonate esters. shimadzu.comshimadzu.com However, direct analysis of Toluene-4-sulfonic acid 6-azido-hexyl ester by GC-MS presents challenges due to its relatively low volatility and the thermal lability of the azide functional group, which can decompose at the high temperatures required for vaporization in the GC inlet.

To overcome this limitation, a derivatization strategy is often necessary. One effective approach is to convert the azide group into a more thermally stable and volatile derivative, such as a triazole, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction prior to analysis. Following derivatization, the resulting compound can be readily analyzed by GC-MS, where the gas chromatograph separates the components of the mixture and the mass spectrometer provides identification and quantification based on the mass spectrum of the analyte. This approach is particularly useful for detecting trace amounts of the compound in complex matrices.

Table 5: Potential GC-MS Analysis Strategy

| Step | Description |

|---|---|

| 1. Derivatization | Conversion of the azide group to a thermally stable triazole via CuAAC reaction. |

| 2. GC Separation | Use of a suitable capillary column (e.g., Rtx-200) to separate the derivatized analyte. shimadzu.com |

| 3. MS Detection | Mass spectrometer operated in Scan or Selected Ion Monitoring (SIM) mode for identification and quantification. |

Advanced Imaging and Microscopy for Conjugate Localization

The precise localization of biomolecular conjugates within complex biological systems is crucial for understanding their function and mechanism of action. "Toluene-4-sulfonic acid 6-azido-hexyl ester" serves as a key linker molecule in this context, enabling the attachment of imaging probes to target biomolecules through bioorthogonal click chemistry. nih.gov Once a fluorescent dye is conjugated to a target molecule using this azide-functionalized linker, a variety of advanced imaging techniques can be employed to visualize its subcellular distribution and dynamics.

Confocal microscopy is a widely used technique for imaging fluorescently labeled conjugates within cells and tissues. nih.gov By using a pinhole to reject out-of-focus light, confocal microscopy provides high-contrast images of specific focal planes, allowing for the three-dimensional reconstruction of the conjugate's localization. For instance, after metabolically incorporating an alkyne-modified amino acid into newly synthesized proteins, "Toluene-4-sulfonic acid 6-azido-hexyl ester" can be used to "click" a fluorescent probe to these proteins. Subsequent imaging by confocal microscopy can then reveal the spatial distribution of this population of proteins within different cellular compartments. researchgate.net Studies have demonstrated the ability to visualize labeled proteins throughout the cell, not just confined to the cell membrane, using this approach. nih.gov

To overcome the diffraction limit of conventional microscopy, super-resolution microscopy techniques are increasingly being employed. springernature.com Methods such as direct stochastic optical reconstruction microscopy (dSTORM) allow for the visualization of labeled biomolecules with near-molecular resolution. This is particularly valuable for understanding the nanoscale organization of protein complexes or other cellular structures. The high density of labeling achievable with click chemistry, facilitated by linkers like "Toluene-4-sulfonic acid 6-azido-hexyl ester," is advantageous for these techniques which rely on the precise localization of single fluorophores. researchgate.net This has been successfully applied to visualize the intricate structures of the plasma membrane and its associated proteins.

The versatility of click chemistry allows for the use of a wide array of fluorescent probes with different spectral properties, enabling multi-color imaging experiments. nih.gov This allows for the simultaneous visualization of multiple targets, providing insights into their co-localization and potential interactions. For example, two different proteins could be labeled with distinct unnatural amino acids and subsequently "clicked" with different colored fluorophores for dual-color super-resolution imaging.

| Imaging Technique | Application for Conjugate Localization | Illustrative Findings |

| Confocal Microscopy | 3D visualization of fluorescently labeled conjugates within cells and tissues. | Determination of the subcellular distribution of newly synthesized proteins labeled via click chemistry, showing localization in the cytoplasm and nucleus. nih.gov |

| Super-Resolution Microscopy (e.g., dSTORM) | Nanoscale imaging of the spatial organization of labeled biomolecules. | Visualization of the distribution of plasma membrane proteins at the molecular level, revealing details of membrane microdomains. |

| Live-Cell Imaging | Real-time tracking of the dynamics of labeled conjugates in living cells. | Monitoring the trafficking and turnover of proteins labeled with a fluorescent probe using a strain-promoted azide-alkyne cycloaddition. researchgate.net |

Biophysical Characterization of Conjugates (e.g., Hydrodynamic Properties)

The conjugation of molecules like fluorescent dyes or therapeutic agents to biomolecules using "Toluene-4-sulfonic acid 6-azido-hexyl ester" can potentially alter their biophysical properties. Therefore, a thorough characterization of the resulting conjugates is essential to ensure their integrity and functionality. A key aspect of this characterization is the analysis of their hydrodynamic properties, which relate to the size, shape, and behavior of the macromolecules in solution. beckman.es